Technical Guide: 4-(Benzyloxy)-2-methoxybenzonitrile
Technical Guide: 4-(Benzyloxy)-2-methoxybenzonitrile
Precision Synthesis & Application in Medicinal Chemistry
Executive Summary & Chemical Identity
4-(Benzyloxy)-2-methoxybenzonitrile is a specialized aromatic intermediate utilized in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors (e.g., EGFR/HER2 targeting) and novel antibacterial amidines.[1] It serves as a protected scaffold, where the benzyloxy group acts as a robust masking agent for a phenol, allowing chemical modifications to occur at the nitrile moiety (reduction, hydrolysis, or amidine formation) before late-stage deprotection.[1]
While the final benzylated compound is often synthesized in situ or on-demand (and thus lacks a ubiquitous commercial CAS number in some public registries), its core precursor, 4-hydroxy-2-methoxybenzonitrile , is well-indexed.[1]
Chemical Specifications
| Parameter | Detail |
| Compound Name | 4-(Benzyloxy)-2-methoxybenzonitrile |
| Systematic Name | 4-(Phenylmethoxy)-2-methoxybenzonitrile |
| Molecular Formula | C₁₅H₁₃NO₂ |
| Molecular Weight | 239.27 g/mol |
| Core Scaffold | Benzonitrile |
| Precursor CAS | 84224-29-3 (4-Hydroxy-2-methoxybenzonitrile) |
| Key Functional Groups | Nitrile (-CN), Methoxy (-OCH₃), Benzyloxy (-OBn) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMF, DMSO; Insoluble in Water |
Synthesis Strategy: Williamson Etherification
The most authoritative and scalable route to 4-(benzyloxy)-2-methoxybenzonitrile is the Williamson Ether Synthesis .[1] This protocol involves the
Reaction Mechanism & Logic
-
Deprotonation: The base (Potassium Carbonate) deprotonates the phenol (pKa ~8-10) to form a phenoxide anion.[1] The presence of the electron-withdrawing nitrile group at the para position increases the acidity of the phenol, facilitating this step.
-
Nucleophilic Attack: The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide.
-
Leaving Group Displacement: Bromide is displaced, yielding the benzyl ether.
Experimental Protocol
Based on standard methodologies for alkoxybenzonitriles and patent WO2019241566A1.
Reagents:
-
Substrate: 4-Hydroxy-2-methoxybenzonitrile (CAS: 84224-29-3) [1.0 equiv][1]
-
Alkylating Agent: Benzyl bromide (CAS: 100-39-0) [1.1 - 1.2 equiv][1]
-
Base: Potassium Carbonate (
), anhydrous [2.0 equiv][1] -
Solvent: N,N-Dimethylformamide (DMF) or Acetone.[1] (DMF is preferred for faster kinetics due to better solubility of the phenoxide).
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-hydroxy-2-methoxybenzonitrile (1.0 eq) and anhydrous
(2.0 eq). -
Solvation: Add dry DMF (approx. 5-10 mL per gram of substrate) and stir at room temperature for 15 minutes to ensure deprotonation.
-
Addition: Dropwise add benzyl bromide (1.1 eq) to the reaction mixture. Caution: Exothermic.
-
Reaction: Heat the mixture to 60–80°C under an inert atmosphere (
or Ar) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 4:1) or LC-MS.[1] -
Work-up:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate (3x).[1]
-
Wash the organic layer with water (to remove DMF) and brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Synthesis Visualization
Figure 1: Synthetic pathway transforming the phenolic precursor into the target benzyl ether.[1]
Applications in Drug Discovery
This compound is a "linchpin" intermediate. The nitrile group serves as a gateway to various pharmacophores, while the benzyloxy group protects the oxygen for later functionalization (e.g., to generate a hydroxyl group for hydrogen bonding in an enzyme active site).
A. Antibacterial Amidines
Recent patent literature (e.g., WO2019241566A1 ) highlights the use of alkoxybenzonitriles in synthesizing amidine analogs . The nitrile group is converted into an amidine (via the Pinner reaction or direct addition of amines/lithium amides), creating a cationic center capable of interacting with bacterial DNA or cell walls.
B. Kinase Inhibitors (EGFR/HER2)
The 2-methoxy-4-benzyloxy substitution pattern mimics the scaffold of several tyrosine kinase inhibitors.
-
Workflow:
-
Nitrile Reduction: Convert -CN to -CH₂NH₂ (benzylamine).
-
Coupling: React the amine with a chloro-quinazoline core.
-
Deprotection: Remove the benzyl group (
, Pd/C) to reveal a phenol. -
Solubilization: Alkylate the phenol with solubilizing groups (e.g., morpholine side chains) typical in drugs like Gefitinib.
-
Downstream Transformations Workflow
Figure 2: Divergent synthesis pathways from the nitrile core.[1]
Analytical Characterization (Expected Data)
To validate the synthesis, the following NMR signals are diagnostic. The disappearance of the broad phenolic -OH singlet (approx. 9-10 ppm) and the appearance of benzyloxy signals confirm the reaction.[1]
| Nucleus | Signal (ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.30 – 7.45 | Multiplet (5H) | Benzyloxy aromatic ring |
| 7.48 | Doublet (1H) | H-6 (Ortho to CN) | |
| 6.60 – 6.70 | Multi/Doublet (2H) | H-3, H-5 (Ortho to OR) | |
| 5.15 | Singlet (2H) | -OCH₂Ph (Benzylic CH₂) | |
| 3.89 | Singlet (3H) | -OCH₃ (Methoxy) | |
| ¹³C NMR | ~119.0 | Singlet | -CN (Nitrile carbon) |
| ~70.5 | Singlet | -OCH₂Ph | |
| ~56.0 | Singlet | -OCH₃ |
Safety & Handling
-
Nitrile Hazards: While less toxic than simple aliphatic nitriles, benzonitriles can metabolize to release cyanide ions under extreme conditions. Handle in a fume hood.
-
Benzyl Bromide: A potent lachrymator and alkylating agent. Use gloves, goggles, and neutralize excess reagent with aqueous ammonia or sodium thiosulfate before disposal.
-
Storage: Store the product in a cool, dry place. The nitrile group is stable, but the ether linkage can cleave under strong acidic conditions (e.g., BBr₃, HI).
References
-
WO2019241566A1 . Amidines and amidine analogs for the treatment of bacterial infections. World Intellectual Property Organization. (Describes the reaction of 4-hydroxy-2-methoxybenzonitrile with benzyl bromide).
-
PubChem Compound Summary . 4-Hydroxy-2-methoxybenzonitrile (CAS 84224-29-3).[1] National Center for Biotechnology Information. [1]
-
ChemicalBook . 4-Hydroxy-2-methoxybenzonitrile Product Database.
